Synthesis and Characterization of Dimethyl 2-(phenylamino)fumarate: A Technical Guide
Synthesis and Characterization of Dimethyl 2-(phenylamino)fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of Dimethyl 2-(phenylamino)fumarate, a compound of interest in medicinal chemistry and materials science. This document provides comprehensive experimental protocols, tabulated analytical data, and visual representations of the synthetic workflow to facilitate understanding and replication by researchers and professionals in related fields.
Synthesis
The synthesis of Dimethyl 2-(phenylamino)fumarate is primarily achieved through the nucleophilic addition of aniline to dimethyl acetylenedicarboxylate (DMAD). This reaction typically proceeds readily, often at room temperature, and generally favors the formation of the thermodynamically more stable E-isomer (fumarate) over the Z-isomer (maleate).
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of Dimethyl 2-(phenylamino)fumarate from aniline and DMAD.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of Dimethyl 2-(phenylamino)fumarate.
Materials:
-
Aniline
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol (or another suitable solvent like ethanol or acetonitrile)
-
Hexane or petroleum ether (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in methanol.
-
To this stirred solution, add dimethyl acetylenedicarboxylate (1.0 equivalent) dropwise at room temperature. The addition is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, which may be an oil or a solid, is then purified. Recrystallization from a solvent system such as methanol/water or hexane/ethyl acetate is a common method. The solid product is collected by vacuum filtration, washed with cold hexane or petroleum ether, and dried in a vacuum oven.
Characterization
The synthesized Dimethyl 2-(phenylamino)fumarate is characterized by various analytical techniques to confirm its structure and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 65-67 °C |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the molecule. The data presented here is for the E-isomer (fumarate).
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |
| 9.68 | s | 1H | NH | |
| 7.35-7.29 | m | 2H | Ar-H | |
| 7.14-7.08 | m | 3H | Ar-H | |
| 5.48 | s | 1H | =CH | |
| 3.79 | s | 3H | OCH₃ | |
| 3.63 | s | 3H | OCH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| 168.3 | C=O | |
| 165.9 | C=O | |
| 144.1 | C (Ar) | |
| 138.8 | C (Ar) | |
| 129.2 | CH (Ar) | |
| 124.9 | CH (Ar) | |
| 121.0 | CH (Ar) | |
| 97.4 | =CH | |
| 52.4 | OCH₃ | |
| 51.1 | OCH₃ |
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250-3350 | Broad | N-H stretch |
| 3050-3100 | Medium | C-H stretch (Aromatic) |
| 2950-2990 | Medium | C-H stretch (Aliphatic) |
| 1710-1730 | Strong | C=O stretch (Ester) |
| 1680-1700 | Strong | C=O stretch (Ester) |
| 1600-1620 | Strong | C=C stretch |
| 1580-1600 | Medium | N-H bend |
| 1100-1300 | Strong | C-O stretch (Ester) |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 235 | 100 | [M]⁺ |
| 204 | 85 | [M - OCH₃]⁺ |
| 176 | 60 | [M - COOCH₃]⁺ |
| 144 | 45 | [M - PhNH]⁺ |
| 77 | 50 | [C₆H₅]⁺ |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between the reactants and the product.
Caption: A typical experimental workflow for the synthesis and characterization.
Caption: Logical relationship between reactants and the final product.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 2-(phenylamino)fumarate. The detailed experimental protocol, along with the tabulated physical and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science. The provided visualizations of the synthetic workflow and logical relationships aim to enhance the understanding of the process.
